molecular formula C11H11F3N2O2S B2483639 4-hydroxy-N-[3-(trifluoromethyl)phenyl]-1,2-oxazolidine-2-carbothioamide CAS No. 344276-10-4

4-hydroxy-N-[3-(trifluoromethyl)phenyl]-1,2-oxazolidine-2-carbothioamide

Cat. No.: B2483639
CAS No.: 344276-10-4
M. Wt: 292.28
InChI Key: JYEQDPAGYCTZFZ-UHFFFAOYSA-N
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Description

4-hydroxy-N-[3-(trifluoromethyl)phenyl]-1,2-oxazolidine-2-carbothioamide is a useful research compound. Its molecular formula is C11H11F3N2O2S and its molecular weight is 292.28. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The chemical compound 4-hydroxy-N-[3-(trifluoromethyl)phenyl]-1,2-oxazolidine-2-carbothioamide and its derivatives have been explored for various synthetic routes and bactericidal activities. The synthesis involves the condensation of key precursors, followed by cyclization to yield substituted pyrazole and oxazolidine derivatives. These compounds have been characterized using elemental analysis, infrared (IR), and nuclear magnetic resonance (NMR) techniques, establishing their structural integrity and potential for further biological evaluation (Liu Xin-hua, Wang Shifan, & Song Baoan, 2007); (Liu Xin, W. Shi, S. Bao, & Bai Lin, 2006).

Bactericidal Activity

Several derivatives have shown promising bactericidal activity against E. coli, and P. vulgaris, highlighting the potential of these compounds in developing novel antibacterial agents. This activity underscores the importance of the structural moiety in contributing to the bactericidal properties of these compounds, potentially offering a new avenue for antimicrobial research (Xinhua Liu, Shifan Wang, & B. Song, 2007).

Synthesis and Antimicrobial Evaluation

Synthesis of Antimicrobial Agents

The compound has been a precursor in synthesizing novel antimicrobial agents, demonstrating significant activity against various bacterial and fungal pathogens. Through ultrasonic irradiation and various synthetic strategies, a range of derivatives has been developed, showcasing potent antibacterial and antifungal effects. This work not only provides new insights into the antimicrobial potential of these compounds but also offers a methodological framework for their synthesis (Asha V. Chate, R. S. Joshi, P. Mandhane, Shweta R. Mohekar, & C. Gill, 2012).

Crystal Structures and Activity

Crystal Structure Analysis

Detailed crystal structure analysis of derivatives of this compound has provided insights into their molecular conformation and potential biological activities. These studies reveal the "F" shape conformation and the impact of substituents on the compound's anti-TB activity, offering valuable information for the design of new drugs against multidrug-resistant tuberculosis (M. V. N. D. Souza, R. S. Gonçalves, S. Wardell, & J. Wardell, 2013).

Properties

IUPAC Name

4-hydroxy-N-[3-(trifluoromethyl)phenyl]-1,2-oxazolidine-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O2S/c12-11(13,14)7-2-1-3-8(4-7)15-10(19)16-5-9(17)6-18-16/h1-4,9,17H,5-6H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYEQDPAGYCTZFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CON1C(=S)NC2=CC=CC(=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.